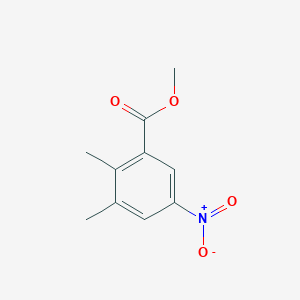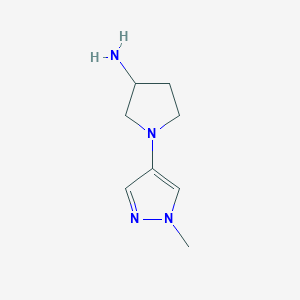
(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride
Vue d'ensemble
Description
“(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride” is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 . It is used in proteomics research applications .
Molecular Structure Analysis
The molecular structure of “(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains two methyl groups attached to the piperidine ring and an acetic acid group .Applications De Recherche Scientifique
Synthesis and Stereochemistry
- Synthesis of Diastereoisomeric Compounds : A study by (A. Casy & W. Jeffery, 1972) discusses the synthesis of various derivatives including cis and trans 1,3-dimethylpiperidin-4-ols. The research provides insights into configurations and preferred conformations based on p.m.r. characteristics.
Structural Characterization and Bioassay Screening
- Organotin Derivatives : (Zhen-Kang Wen et al., 2005) explored the reaction of bis(pyrazol-1-yl)acetic acid with organotin compounds, resulting in organotin derivatives characterized by various spectroscopic methods. These compounds showed low fungicide, insecticide, and miticide activities, but displayed cytotoxicity for Hela cells.
N,N,O Scorpionate Ligands
- Ligand Synthesis for Solid Phase Immobilisation : A 2006 study by (E. Hübner, T. Haas & N. Burzlaff) reports on the introduction of an allyl or hydroxymethyl group to bis(3,5-dimethylpyrazol-1-yl)acetic acid, creating new tripodal N,N,O ligands suitable for solid phase immobilisation. The study includes manganese and rhenium complexes of these ligands.
Antimicrobial and Antitubercular Actions
- Triazine-Based Scaffolds : (Amit B. Patel et al., 2012) synthesized bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides to investigate their antimicrobial and antimycobacterial actions. The results indicate varying biological profiles depending on the substituents.
Fluorescent Property Evaluation
- Fluorescent Properties of Pyrazolines : In research by (A. Hasan, Asghar Abbas & M. Akhtar, 2011), 1,3,5-triaryl-2-pyrazolines were synthesized and found to possess fluorescent properties in the blue region of the visible spectrum upon UV irradiation.
Spectroscopic Analysis
- Characterization of Piperidine Derivative : A 2019 study by (Nilavanathi Arasu et al.) involved the spectroscopic investigation of a (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone, providing detailed information on its molecular structure and thermal properties.
Propriétés
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7-3-8(2)5-10(4-7)6-9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFZZXNFHHEKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(3-bromophenyl)methyl]oxan-4-amine](/img/structure/B1418589.png)
amine](/img/structure/B1418591.png)

![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1418596.png)



